molecular formula C8H10FNO B13611997 (R)-4-(1-Aminoethyl)-3-fluorophenol

(R)-4-(1-Aminoethyl)-3-fluorophenol

Cat. No.: B13611997
M. Wt: 155.17 g/mol
InChI Key: OBKMDRKVZXRMBQ-RXMQYKEDSA-N
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Description

®-4-(1-Aminoethyl)-3-fluorophenol is a chiral compound with significant potential in various scientific fields. Its structure consists of a phenol ring substituted with a fluorine atom and an aminoethyl group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(1-Aminoethyl)-3-fluorophenol typically involves the use of a biocatalyst such as omega-transaminase. The process includes uniformly stirring an amino donor, a coenzyme, a cosolvent, transaminase dry powder, and a buffer solution. The substrate, 5-fluoro-2-hydroxyacetophenone, is then added, and the mixture is heated in a vacuum system to 25-35°C. Post-treatment and purification involve simple acid-alkali extraction, concentration, and poor solvent addition crystallization .

Industrial Production Methods

Industrial production methods for ®-4-(1-Aminoethyl)-3-fluorophenol are similar to laboratory synthesis but are scaled up to meet commercial demands. The use of biocatalysts ensures high chiral purity and yield, making the process efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

®-4-(1-Aminoethyl)-3-fluorophenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but generally involve controlled temperatures and pH levels.

Major Products

Scientific Research Applications

®-4-(1-Aminoethyl)-3-fluorophenol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ®-4-(1-Aminoethyl)-3-fluorophenol involves its interaction with molecular targets such as enzymes and receptors. For example, it inhibits GSK-3β, an enzyme involved in regulating various cellular processes, including glycogen synthesis, cell survival, and neuroprotection. This inhibition leads to potential therapeutic benefits in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-4-(1-Aminoethyl)-3-fluorophenol is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. Its ability to inhibit GSK-3β sets it apart from other similar compounds, making it a valuable molecule for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C8H10FNO

Molecular Weight

155.17 g/mol

IUPAC Name

4-[(1R)-1-aminoethyl]-3-fluorophenol

InChI

InChI=1S/C8H10FNO/c1-5(10)7-3-2-6(11)4-8(7)9/h2-5,11H,10H2,1H3/t5-/m1/s1

InChI Key

OBKMDRKVZXRMBQ-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C1=C(C=C(C=C1)O)F)N

Canonical SMILES

CC(C1=C(C=C(C=C1)O)F)N

Origin of Product

United States

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